5-(methoxymethyl)-1-methyl-1H-imidazole
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Overview
Description
5-(Methoxymethyl)-1-methyl-1H-imidazole is a versatile organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the fifth position of the imidazole ring and a methyl group at the first position.
Synthetic Routes and Reaction Conditions:
From Imidazole Derivatives: One common synthetic route involves the methylation of imidazole derivatives. For instance, 1-methylimidazole can be reacted with formaldehyde and formic acid to introduce the methoxymethyl group.
From 1-Methylimidazole: Another approach is the reaction of 1-methylimidazole with methoxymethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles compared to batch processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the imidazole ring or the methoxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including imidazole-5-carboxylic acids.
Reduction Products: Reduced forms of the imidazole ring or methoxymethyl group.
Substitution Products: Substituted imidazoles with different functional groups.
Scientific Research Applications
5-(Methoxymethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of antifungal and antibacterial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Methoxymethyl)-1-methyl-1H-imidazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
1-Methylimidazole: Similar structure but lacks the methoxymethyl group.
2-Methylimidazole: Similar structure but with the methyl group at a different position.
4-Methylimidazole: Another positional isomer with the methyl group at the fourth position.
Uniqueness: 5-(Methoxymethyl)-1-methyl-1H-imidazole is unique due to the presence of the methoxymethyl group, which imparts different chemical and biological properties compared to its positional isomers
Properties
CAS No. |
384821-11-8 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H10N2O/c1-8-5-7-3-6(8)4-9-2/h3,5H,4H2,1-2H3 |
InChI Key |
WOQWODJMCIDNEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1COC |
Purity |
95 |
Origin of Product |
United States |
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